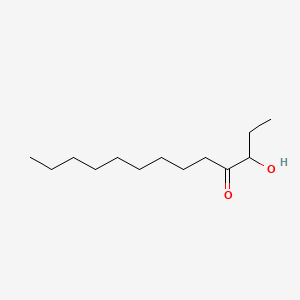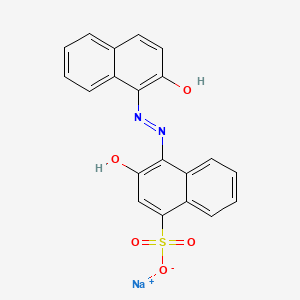
Eragidomid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CC-90009 ist ein neuartiger Cereblon-E3-Ligase-Modulator, der den Translationsbeendigungsfaktor G1-to-S-Phasenübergang 1 (GSPT1) zur Ubiquitinierung und proteasomalen Degradation anvisiert. Diese Verbindung hat eine signifikante antileukämische Aktivität gezeigt, insbesondere in Modellen für akute myeloische Leukämie (AML) .
Wissenschaftliche Forschungsanwendungen
CC-90009 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Die Verbindung wird als potenzielle Behandlung für akute myeloische Leukämie untersucht, mit vielversprechenden Ergebnissen in präklinischen und klinischen Studien
Industrie: CC-90009 wird auf sein Potenzial für den Einsatz in zielgerichteten Proteinabbautherapien untersucht.
Wirkmechanismus
CC-90009 übt seine Wirkung aus, indem es den Translationsbeendigungsfaktor G1-to-S-Phasenübergang 1 (GSPT1) zur Ubiquitinierung und proteasomalen Degradation anvisiert. Die Verbindung rekrutiert den CRL4 CRBN E3 Ubiquitin-Ligase-Komplex, um GSPT1 selektiv abzubauen, was zu einer schnellen Induktion von Apoptose und Wachstumshemmung in AML-Zelllinien und primären Blasten von Patienten führt . Der Abbau von GSPT1 aktiviert den integrierten Stressantwortweg und fördert die Apoptose in AML-Zellen .
Wirkmechanismus
Target of Action
Eragidomide, also known as Cereblon Modulator 1, primarily targets Cereblon (CRBN) . Cereblon is part of an E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination and subsequent proteasomal degradation of target proteins .
Mode of Action
Eragidomide acts as a high-affinity ligand for Cereblon, modulating its activity . It promotes the recruitment of specific proteins to the Cereblon E3 ligase complex, leading to their ubiquitination and subsequent degradation . Specifically, Eragidomide targets G1 to S phase transition 1 (GSPT1) , a small GTPase that regulates translation termination .
Biochemical Pathways
The action of Eragidomide affects several biochemical pathways. The degradation of GSPT1 by Eragidomide rapidly induces apoptosis in acute myeloid leukemia (AML) cells . This process is regulated by the ILF2/ILF3 complex , the mTOR pathway , and the integrated stress response pathway . Furthermore, GSPT1 degradation promotes the activation of the GCN1/GCN2/ATF4 pathway , leading to subsequent apoptosis in AML cells .
Pharmacokinetics
The pharmacokinetics of Eragidomide are currently under investigation in clinical trials . Preliminary results suggest that Eragidomide exhibits linear pharmacokinetics and dose-dependently modulates leukocytes and cytokines .
Result of Action
The action of Eragidomide results in the selective degradation of GSPT1, leading to rapid induction of apoptosis in AML cells . This reduces leukemia engraftment and leukemia stem cells in large-scale primary patient xenografting .
Biochemische Analyse
Biochemical Properties
Eragidomide interacts with the CRL4 CRBN E3 ubiquitin ligase complex . It selectively targets GSPT1, a small GTPase that regulates translation termination . The interaction between Eragidomide and GSPT1 leads to the ubiquitination and proteasomal degradation of GSPT1 .
Cellular Effects
Eragidomide has significant effects on various types of cells, particularly acute myeloid leukemia (AML) cells . The depletion of GSPT1 by Eragidomide rapidly induces AML apoptosis, reducing leukemia engraftment and leukemia stem cells (LSCs) in large-scale primary patient xenografting . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Eragidomide exerts its effects at the molecular level through a series of binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It coopts the CRL4 CRBN to selectively target GSPT1 for ubiquitination and proteasomal degradation .
Metabolic Pathways
Eragidomide is involved in the ubiquitin-proteasome pathway . It interacts with the CRL4 CRBN E3 ubiquitin ligase complex and leads to the ubiquitination and proteasomal degradation of GSPT1 .
Vorbereitungsmethoden
Die Synthese von CC-90009 beinhaltet die Verwendung einer Cereblon-E3-Ligase-Modulator-Plattform. Die Verbindung ist so konzipiert, dass sie GSPT1 selektiv abbaut, was zu Apoptose in AML-Zellen führt. Die Herstellungsverfahren umfassen ein Hochdurchsatz-Screening der Zellviabilität und die Verwendung verschiedener AML-Zelllinien, um synergistische Partner zu identifizieren . Industrielle Produktionsmethoden befinden sich noch in der Untersuchung, aber die Entwicklung der Verbindung beinhaltet eine umfangreiche biochemische, strukturelle und molekulare Charakterisierung .
Analyse Chemischer Reaktionen
CC-90009 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Ubiquitinierung: Die Verbindung rekrutiert den CRL4 CRBN E3 Ubiquitin-Ligase-Komplex, um GSPT1 zur Ubiquitinierung und proteasomalen Degradation zu zielen.
Proteasomale Degradation: Nach der Ubiquitinierung wird GSPT1 durch das Proteasom abgebaut, was zu Apoptose in AML-Zellen führt.
Aktivierung von Stressantwortwegen: Der Abbau von GSPT1 aktiviert den integrierten Stressantwortweg und fördert die Apoptose.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen den CRL4 CRBN E3 Ubiquitin-Ligase-Komplex und verschiedene AML-Zelllinien . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind die Abbauprodukte von GSPT1 und die Induktion von Apoptose in AML-Zellen .
Vergleich Mit ähnlichen Verbindungen
CC-90009 ist einzigartig in seinem selektiven Abbau von GSPT1, was es von anderen Cereblon-E3-Ligase-Modulatoren unterscheidet. Ähnliche Verbindungen umfassen:
Pomalidomid: Ein weiteres immunmodulatorisches Imid-Arzneimittel mit ähnlichen Eigenschaften wie Thalidomid.
Die hohe Selektivität von CC-90009 für GSPT1 macht es zu einem vielversprechenden Kandidaten für zielgerichtete Proteinabbautherapien mit reduzierten Off-Target-Effekten im Vergleich zu traditionellen immunmodulatorischen Imid-Arzneimitteln .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBHUSLMHZLGRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860875-51-9 |
Source


|
| Record name | Eragidomide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERAGIDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










